molecular formula C9H22N2O B13639797 n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine

n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine

Katalognummer: B13639797
Molekulargewicht: 174.28 g/mol
InChI-Schlüssel: GCXMGYMBHQVICM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine typically involves the reaction of isopropylamine with 2-methoxyethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure environment to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to maximize efficiency and minimize by-products. The process may also include purification steps such as distillation or crystallization to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction could produce secondary or tertiary amines .

Wissenschaftliche Forschungsanwendungen

n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or enzymes, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine stands out due to its unique combination of reactivity and selectivity. Its methoxyethyl group provides distinct steric and electronic properties, making it particularly useful in specific synthetic applications where other similar compounds may not perform as effectively .

Eigenschaften

Molekularformel

C9H22N2O

Molekulargewicht

174.28 g/mol

IUPAC-Name

N-(2-methoxyethyl)-N'-propan-2-ylpropane-1,3-diamine

InChI

InChI=1S/C9H22N2O/c1-9(2)11-6-4-5-10-7-8-12-3/h9-11H,4-8H2,1-3H3

InChI-Schlüssel

GCXMGYMBHQVICM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NCCCNCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.